N-Butyl-N-(methanesulfonyl)methanesulfonamide
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Overview
Description
N-Butyl-N-(methanesulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3SO2Cl+C4H9NH2→CH3SO2NHC4H9+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(methanesulfonyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Butyl-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-(methanesulfonyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)methanesulfonamide
- N-(2-Oxopropyl)methanesulfonamide
- N-(2-Methoxyphenyl)methanesulfonamide
- N-(3-Chloro-4-methylphenyl)methanesulfonamide
Uniqueness
N-Butyl-N-(methanesulfonyl)methanesulfonamide is unique due to its specific butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other sulfonamides may not be as effective.
Properties
CAS No. |
89913-00-8 |
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Molecular Formula |
C6H15NO4S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-butyl-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C6H15NO4S2/c1-4-5-6-7(12(2,8)9)13(3,10)11/h4-6H2,1-3H3 |
InChI Key |
UNSNLAPNWDKWSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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